2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine
Description
Substitution Patterns
Electronic Effects
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H10ClN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13) |
InChI Key |
SIWBAYOSUZHKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CCN)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine core with a chlorine substituent at the 5-position can be synthesized starting from suitably functionalized pyridine derivatives. For example, 5-chloro-1H-pyrrolo[3,2-b]pyridine (a regioisomer) has been prepared by cyclization of 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine under acidic conditions (HCl in methanol/water at 75 °C for 21 h), followed by workup with potassium carbonate and ethyl acetate extraction, yielding 71% of the product with 95% purity.
Although this example is for the 3,2-b isomer, similar strategies are adapted for the 2,3-b isomer relevant here, involving:
- Formation of the pyrrole ring fused to the pyridine.
- Chlorination at the 5-position either by direct halogenation or using chlorinated starting materials.
Introduction of the Ethanamine Side Chain
The ethanamine substituent at the 3-position is typically introduced via:
- Halogenation (bromination) at the 3-position on the pyrrolo[2,3-b]pyridine ring.
- Subsequent nucleophilic substitution or palladium-catalyzed coupling with an appropriate ethanamine derivative or precursor.
For example, bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane at low temperature (0 °C to room temperature) over 10 minutes to 16 hours.
After bromination, the 3-bromo intermediate can be reacted with ethanamine or its protected derivatives under coupling conditions to afford the target ethanamine-substituted compound.
Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)
A common method to functionalize the pyrrolo[2,3-b]pyridine ring involves Suzuki coupling reactions:
- 5-Bromo-7-azaindole (related to pyrrolo[2,3-b]pyridine) is coupled with boronic acids under palladium catalysis ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and potassium carbonate base in dioxane/water mixture at 80 °C to reflux for 1–16 hours.
- Similar conditions can be adapted for the 3-position brominated pyrrolo[2,3-b]pyridine intermediates to introduce ethanamine or related groups.
Detailed Reaction Conditions and Yields
Representative Synthetic Scheme
- Starting material: 5-chloro-1H-pyrrolo[2,3-b]pyridine (prepared or commercially available).
- Step 1: Bromination at the 3-position using NBS in dichloromethane at room temperature.
- Step 2: Conversion of the bromide intermediate to the ethanamine derivative via nucleophilic substitution with ethanamine under mild heating or palladium-catalyzed amination.
- Step 3: Purification by chromatography and isolation of this compound.
Research Findings and Applications
- The compound serves as an important intermediate in the synthesis of biologically active molecules targeting various pharmacological pathways.
- Its preparation methods are well-documented in patent literature and peer-reviewed articles, emphasizing palladium-catalyzed cross-coupling and selective halogenation as key steps.
- The hydrochloride salt form is often isolated for improved stability and handling.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Center
The primary amine group undergoes typical nucleophilic reactions:
Key finding: The amine exhibits enhanced reactivity in polar aprotic solvents like DMF, with tosylation achieving >90% conversion in 2 hours .
Suzuki-Miyaura Cross-Coupling
The 5-chloro substituent participates in palladium-catalyzed coupling:
-
Substrate: 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine (1.0 eq)
-
Boronic acid (1.2 eq)
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq)
-
Base: K<sub>2</sub>CO<sub>3</sub> (2.5 eq)
-
Solvent: DMF/H<sub>2</sub>O (3:1)
-
Temperature: 85°C, 12–16 h
Buchwald-Hartwig Amination
The chloro group undergoes C–N bond formation under palladium catalysis:
-
Pd<sub>2</sub>(dba)<sub>3</sub> (0.03 eq)
-
Xantphos (0.06 eq)
-
Cs<sub>2</sub>CO<sub>3</sub> (2.0 eq)
-
Toluene, 110°C, 24 h
| Amine Partner | Product | Yield (%) | Biological Activity |
|---|---|---|---|
| Morpholine | Tertiary amine | 82 | FLT3 inhibitor |
| Piperazine | Spirocyclic derivative | 75 | Anticancer lead |
| Aniline | Diarylamine | 68 | JAK2 inhibitor intermediate |
Electrophilic Halogenation
The pyrrolopyridine core undergoes regioselective bromination:
-
N-Bromosuccinimide (2.0 eq)
-
THF, 0°C→RT
-
Reaction time: 1 h
| Position Brominated | Product | Yield (%) | Utility |
|---|---|---|---|
| C-4 | 4-Bromo derivative | 89 | Cross-coupling precursor |
| C-2 | 2-Bromo derivative | 63 | Fluorescent probe synthesis |
Coordination Chemistry
The amine participates in metal complex formation:
| Metal Salt | Ligand Ratio | Complex Structure | Application |
|---|---|---|---|
| CuCl<sub>2</sub> | 1:2 | [Cu(L)<sub>2</sub>Cl]<sup>+</sup> | Catalytic C–H activation |
| Pd(OAc)<sub>2</sub> | 1:1 | Square-planar Pd center | Homogeneous catalysis |
X-ray crystallography data (from analog complexes) show bidentate coordination through the pyrrolopyridine nitrogen and amine group .
Stability Under Reaction Conditions
Critical stability data:
Scientific Research Applications
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural analogs of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, focusing on substituent variations and their implications:
Key Observations :
- The trifluoromethyl (CF₃) group in the third compound increases lipophilicity, which may affect pharmacokinetics .
- Core Isomerism : Pyrrolo[2,3-c]pyridine (vs. [2,3-b]) alters the nitrogen positioning, impacting hydrogen-bonding capabilities and steric interactions .
- N-Methylation: Methylation at position 1 (last entry) reduces hydrogen-bond donor capacity but improves metabolic stability .
Pharmacological and Physicochemical Properties
Key Findings :
- Pexidartinib : A clinically approved derivative with a similar pyrrolo[2,3-b]pyridine core but extended structure (additional pyridine and trifluoromethyl groups). Its hydrochloride salt formulation enhances bioavailability, critical for oral administration .
- Impact of Salt Forms : Hydrochloride salts (e.g., pexidartinib, compound) improve stability and solubility, a common strategy in drug development .
Insights :
- Chloro-substituted compounds generally require precautions against inhalation and dermal exposure .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
